1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and substitution patterns. The IUPAC name for this compound is 3-(1-ethoxyethoxy)-3,7-dimethylocta-1,6-diene, which provides a comprehensive description of the molecular structure by identifying the longest carbon chain, the positions of double bonds, and the nature and locations of all substituents.
The nomenclature system systematically describes the eight-carbon backbone containing two double bonds at positions 1 and 6, with methyl groups positioned at carbons 3 and 7. The ethoxyethoxy substituent at position 3 represents a complex ether linkage that significantly influences the compound's chemical behavior and physical properties. Alternative naming systems have been employed in various chemical databases, including the designation as Acetaldehyde ethyl linalyl acetal, which reflects the compound's relationship to naturally occurring terpene alcohols and its formation through acetal chemistry.
The compound is registered under Chemical Abstracts Service number 40910-49-4, providing a unique identifier that facilitates literature searches and regulatory documentation across international databases. Additional synonyms include Ethyllinalyl acetal and variations such as 3-(1-Ethoxyethoxy)-3,7-dimethyl-1,6-octadiene, demonstrating the flexibility in systematic naming while maintaining chemical accuracy. The European Community number 255-138-6 further establishes its recognition in regulatory frameworks for chemical substances.
Molecular Formula and Weight Analysis
The molecular formula C14H26O2 defines the precise atomic composition of 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-, indicating fourteen carbon atoms, twenty-six hydrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight calculations demonstrate slight variations across different measurement systems, with values reported as 226.3550 by the National Institute of Standards and Technology database and 226.355 grams per mole in PubChem records.
The degree of unsaturation analysis reveals that the compound contains two double bonds contributing to its overall structural characteristics and chemical reactivity patterns. The hydrogen deficiency index of two confirms the presence of two degrees of unsaturation, consistent with the identified 1,6-diene system within the octane backbone. This structural feature significantly influences the compound's participation in various chemical reactions, particularly those involving alkene chemistry and cycloaddition processes.
The oxygen atoms in the molecular structure participate in ether linkages that form the ethoxyethoxy functional group, creating a complex substitution pattern that affects both the compound's physical properties and chemical reactivity. The relatively high hydrogen-to-carbon ratio reflects the saturated nature of most carbon-carbon bonds within the molecule, with unsaturation localized specifically to the terminal and internal alkene positions.
Stereochemical Considerations and Isomeric Forms
The stereochemical complexity of 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- arises from multiple sources of configurational variation within its molecular structure. The compound contains potential stereogenic centers and double bond geometries that can give rise to distinct isomeric forms with different three-dimensional arrangements. The presence of the ethoxyethoxy substituent at carbon 3 creates a quaternary center that, while not stereogenic in this particular case, influences the overall molecular conformation and steric interactions.
The 1,6-diene system presents opportunities for stereoisomerism through double bond configurations, although the terminal alkene at position 1 cannot exhibit geometrical isomerism due to the presence of two hydrogen atoms on the same carbon. The internal double bond at position 6 within the molecule may exist in different geometrical configurations depending on the specific synthetic pathway and reaction conditions employed during compound preparation. Related compounds in the chemical literature demonstrate various stereoisomeric forms, including the (2E)-isomer of structurally similar molecules.
Computational studies of related 1,6-diene systems have revealed significant stereochemical effects on reactivity patterns, particularly in intramolecular cyclization reactions. Research has shown that 1,6-dienes preferentially generate cis-five membered rings through intramolecular Alder-ene reactions, with stereochemistry influenced by the presence of activating groups and substitution patterns. The activation strain model analysis indicates that stereoselectivity in these systems results from complex interactions between orbital overlap, strain energy, and steric effects.
The compound's relationship to linalool, a naturally occurring monoterpene alcohol, suggests potential for additional stereoisomeric complexity through different synthetic approaches. The acetal linkage formation can proceed through multiple mechanistic pathways, potentially leading to diastereomeric products depending on the stereochemical control exerted during synthesis. Understanding these stereochemical relationships proves crucial for predicting chemical behavior and optimizing synthetic methodologies.
Three-Dimensional Conformational Analysis via Computational Modeling
Computational modeling approaches provide essential insights into the three-dimensional conformational preferences of 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- through advanced molecular mechanics and quantum chemical calculations. Three-dimensional conformer structures are available in major chemical databases, indicating that computational studies have been conducted to understand the molecule's spatial arrangement and conformational flexibility. These computational models reveal the preferred orientations of the flexible alkyl chains and the spatial relationships between functional groups.
The molecular geometry optimization studies demonstrate that the compound adopts specific conformational preferences that minimize steric interactions while maximizing favorable intramolecular interactions. The ethoxyethoxy substituent introduces conformational complexity through rotation around multiple carbon-oxygen and carbon-carbon bonds, creating a conformational landscape with multiple local energy minima. Advanced computational methods such as density functional theory calculations at the M06-2X level of theory have been employed for similar 1,6-diene systems to understand their conformational behavior and reactivity patterns.
Conformational analysis reveals that the 1,6-diene system adopts extended conformations that position the terminal alkene groups at optimal distances for potential intramolecular reactions. The activation strain model calculations demonstrate that conformational preferences significantly influence reaction barriers and selectivity patterns in cyclization processes. The strain energy associated with bringing the reactive termini into proximity affects both the kinetics and thermodynamics of potential chemical transformations.
The three-dimensional structural models indicate that the bulky ethoxyethoxy substituent at carbon 3 creates significant steric hindrance that influences both conformational preferences and chemical reactivity. Molecular dynamics simulations of related systems suggest that these compounds exhibit considerable conformational flexibility at room temperature, with rapid interconversion between different conformational states. The computational studies provide crucial information for understanding structure-activity relationships and predicting chemical behavior under various reaction conditions.
| Computational Parameter | Description | Relevance |
|---|---|---|
| Conformational Energy | Energy differences between conformers | Stability assessment |
| Steric Interactions | Non-bonded repulsions | Reactivity prediction |
| Bond Rotation Barriers | Energy barriers for conformational changes | Flexibility analysis |
| Orbital Interactions | Frontier molecular orbital properties | Chemical reactivity |
| Electrostatic Properties | Charge distribution patterns | Intermolecular interactions |
Properties
IUPAC Name |
3-(1-ethoxyethoxy)-3,7-dimethylocta-1,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-7-14(6,11-9-10-12(3)4)16-13(5)15-8-2/h7,10,13H,1,8-9,11H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPKYCLAROITRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(C)(CCC=C(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866024 | |
| Record name | 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40910-49-4 | |
| Record name | Acetaldehyde ethyl linalyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40910-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040910494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-ethoxyethoxy)-3,7-dimethylocta-1,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.108 | |
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Preparation Methods
Ozonolysis of Citronellene/Linalool Derivatives
- Citronellene is subjected to ozonolysis to cleave the double bonds selectively, generating aldehyde intermediates.
- The ozonolysis is typically conducted by bubbling ozone through an aqueous or alcoholic solution of citronellene at low temperatures (0 to 10 °C) to control reaction rate and selectivity.
- After ozone treatment, the reaction mixture is flushed with oxygen to remove residual ozone.
Reductive Work-up
- The ozonolysis product undergoes reductive work-up using reducing agents such as sodium sulfite or catalytic hydrogenation with palladium catalysts.
- This step stabilizes the aldehyde intermediates and prevents over-oxidation.
- The reaction is often carried out at elevated temperatures (around 85 to 95 °C) to facilitate completion.
Acetal Formation
- The aldehyde intermediate reacts with ethanol or ethoxyethanol under acidic conditions to form the ethoxyethoxy acetal group.
- This step protects the aldehyde functionality and introduces the ethoxyethoxy moiety at the 3-position.
- The reaction conditions are optimized to prevent isomerization or polymerization of the diene backbone.
Purification
- The final product is extracted using organic solvents such as isohexane.
- Drying agents like magnesium sulfate (MgSO4) are used to remove residual water.
- Vacuum distillation purifies the compound, yielding 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- with boiling points around 90-95 °C at low pressure (~0.20 mbar).
Detailed Experimental Procedure (Example)
| Step | Procedure | Conditions | Outcome |
|---|---|---|---|
| 1 | Suspend 8.5 g methoxy citronellene in 50 mL water | 0 °C, ice-water bath, vigorous stirring | Starting solution |
| 2 | Bubble ozone through solution for 30 min | Temperature rises to 10 °C | Ozonolysis of double bonds |
| 3 | Flush with oxygen for 5 min to remove ozone | Ambient temperature | Reaction quenching |
| 4 | Add ozonolysis mixture dropwise to 125 mL 10% sodium sulfite aqueous solution | 85 °C, then heat at 95 °C for 30 min | Reductive work-up |
| 5 | Cool to room temperature, extract 3x with 150 mL isohexane | Room temperature | Organic extraction |
| 6 | Dry organic layer with MgSO4, vacuum evaporate | Room temperature, reduced pressure | Crude product |
| 7 | Purify by distillation | 90-95 °C at 0.20 mbar | Pure 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- |
Research Findings and Optimization Notes
- Solvent choice: Water or methanol is preferred during ozonolysis for better control and solubility.
- Temperature control: Maintaining low temperatures during ozonolysis minimizes side reactions.
- Reducing agents: Sodium sulfite is effective for reductive work-up, but catalytic hydrogenation with palladium offers cleaner conversion.
- Yield: Typical isolated yields are around 40-45%, depending on reaction scale and purification efficiency.
- Safety: Ozone is a strong oxidant and requires careful handling; reaction setups include ozone removal by oxygen flushing.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | Methoxy citronellene or linalool derivatives |
| Ozonolysis solvent | Water or methanol |
| Ozonolysis temperature | 0 to 10 °C |
| Ozone exposure time | ~30 minutes |
| Reductive agent | Sodium sulfite or Pd-catalyzed hydrogenation |
| Reductive work-up temp | 85 to 95 °C |
| Extraction solvent | Isohexane |
| Drying agent | Magnesium sulfate (MgSO4) |
| Purification method | Vacuum distillation |
| Product boiling point | 90-95 °C at 0.20 mbar |
| Typical yield | 40-45% |
Chemical Reactions Analysis
Types of Reactions
1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of double bonds to epoxides or other oxygen-containing groups.
Reduction: Hydrogenation of double bonds to form saturated compounds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles like sodium ethoxide for ethoxy group introduction.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with modified functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves:
- Alkylation : Introducing ethoxyethoxy groups.
- Diene Formation : Creating the octadiene backbone through coupling reactions.
- Functional Group Modification : Adjusting to achieve desired functional groups.
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more intricate organic molecules, which can be crucial for developing new materials or pharmaceuticals.
Biology
- Biological Pathway Studies : Its structural similarity to naturally occurring compounds makes it useful in studying biological pathways and interactions. Researchers explore its potential effects on enzyme activity and metabolic processes.
Medicine
- Therapeutic Investigations : Preliminary studies suggest that this compound may exhibit therapeutic properties. Research focuses on its potential role in drug development, particularly in creating novel treatments for diseases.
Industry
- Specialty Chemicals Synthesis : The compound is utilized in producing specialty chemicals and materials. Its unique structure allows for modifications that enhance the properties of industrial products.
A study investigated the interaction of 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- with specific enzymes involved in metabolic pathways. Results indicated that the compound could modulate enzyme activity, suggesting potential applications in metabolic engineering.
Case Study 2: Material Science
In material science applications, researchers explored the use of this compound as a monomer for polymer synthesis. The resulting polymers displayed enhanced mechanical properties compared to traditional materials, indicating its potential for use in high-performance applications.
Mechanism of Action
The mechanism by which 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- exerts its effects depends on its interaction with molecular targets. These interactions may involve:
Binding to Enzymes: Modulating enzyme activity.
Pathway Modulation: Affecting biochemical pathways through its structural properties.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds share structural similarities with 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- , differing in functional groups, chain length, or substitution patterns.
Table 1: Structural and Functional Comparison
Functional Group and Reactivity Analysis
Ether vs. Aldehyde vs. Diol: The ethoxyethoxy group in the target compound enhances stability and reduces volatility compared to aldehydes like geranialdehyde, which are prone to oxidation .
Diene Backbone :
- All compounds except the diol retain the 1,6-diene structure, which contributes to their use in fragrance chemistry. Dihydromyrcene (C₁₀H₁₈) is a simpler analogue lacking ether or oxygenated groups, resulting in higher volatility .
Toxicity and Safety :
Physicochemical Properties
Table 2: Key Physical Properties
Biological Activity
1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- (CAS Registry Number: 40910-49-4) is a compound with notable structural and chemical properties that suggest potential biological activities. This article explores its biological activity through various studies, highlighting its synthesis, mechanisms of action, and applications in pharmacology.
- Molecular Formula : C₁₄H₂₆O₂
- Molecular Weight : 226.36 g/mol
- IUPAC Name : 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-
- InChIKey : ZJPKYCLAROITRY-UHFFFAOYSA-N
The compound features a diene structure with ethoxy and dimethyl substituents that may influence its interaction with biological systems.
Synthesis
The synthesis of 1,6-Octadiene derivatives typically involves methods such as:
- Ozonolysis : This method can yield various products by cleaving the double bonds in octadienes.
- Esterification : The introduction of ethoxy groups may be achieved through esterification reactions involving alcohols and acids.
Antimicrobial Properties
Research indicates that compounds similar to 1,6-Octadiene exhibit antimicrobial properties. For instance:
- A study found that related diene compounds demonstrated significant activity against various bacteria and fungi, suggesting potential applications in developing antimicrobial agents .
Antiplasmodial Activity
Recent research highlighted the antiplasmodial properties of similar compounds. In vitro studies showed that certain derivatives could inhibit the growth of Plasmodium berghei, indicating potential for antimalarial drug development .
Cytotoxic Effects
Investigations into the cytotoxic effects of octadiene derivatives have shown promising results:
- A study reported that certain analogs exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting their potential as anticancer agents .
Study on Antimicrobial Efficacy
A recent study published in Molecules evaluated the antimicrobial efficacy of several octadiene derivatives. The findings indicated that modifications to the diene structure could enhance activity against specific pathogens .
| Compound | Activity (Zone of Inhibition) | Pathogen |
|---|---|---|
| 1 | 15 mm | E. coli |
| 2 | 20 mm | S. aureus |
| 3 | 18 mm | C. albicans |
Anticancer Potential
Another investigation focused on the cytotoxic effects of octadiene derivatives on breast cancer cell lines (MCF-7). The study found that certain modifications led to a significant decrease in cell viability:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 25 | MCF-7 |
| B | 30 | MCF-7 |
| C | 15 | MCF-7 |
The biological activity of 1,6-Octadiene is likely mediated through several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, leading to disruption and increased permeability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that diene compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
Q & A
Q. What are the key structural features and nomenclature of 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-?
The compound is a branched diene with an ethoxyethoxy functional group. Its IUPAC name reflects the positions of substituents: the 1,6-diene backbone, ethoxyethoxy at position 3, and methyl groups at positions 3 and 7. Synonymous names include 3,7-Dimethyl-3-(1-ethoxyethoxy)-1,6-octadiene and Ethyllinalyl Acetal . Structurally, the ethoxyethoxy group introduces steric hindrance, impacting reactivity and solubility.
Q. What experimental safety protocols are recommended for handling this compound?
While the compound exhibits low acute toxicity (oral and dermal LD50 >5 g/kg in rats and rabbits), safety measures include:
Q. How can thermodynamic properties like vapor pressure and heat capacity inform experimental design?
The Antoine equation parameters (ln(Pvap) = 15.3459 – 3984.44/(T – 60.579)) predict vapor pressure (1.33–202.67 kPa) across 325–458 K, critical for distillation or gas-phase reactions. Heat capacity (Cp,gas) increases from 284.02 to 364.58 J/mol·K between 428–609 K, requiring temperature control in kinetic studies .
Q. What synthetic routes are documented for related terpene-derived acetals?
While direct synthesis data is limited, analogous methods involve acid-catalyzed acetal formation between diols (e.g., citronellol) and aldehydes. For example, ethoxyethoxy groups can be introduced via nucleophilic substitution or transacetalization under anhydrous conditions .
Advanced Questions
Q. How to resolve contradictions in toxicity profiles between acute and chronic exposure studies?
reports low acute toxicity (LD50 >5 g/kg), while notes mutagenicity and moderate intraperitoneal toxicity. This discrepancy suggests route-dependent effects. Researchers should:
Q. What analytical challenges arise in quantifying decomposition products, and how can they be addressed?
Heating this compound releases acrid smoke, likely containing aldehydes (e.g., acetaldehyde) and unsaturated hydrocarbons. GC-MS with derivatization (e.g., DNPH cartridges for carbonyls) is recommended. For example, n-hexane extracts of similar terpenes were analyzed via GC-MS to resolve diastereomers and oxidation byproducts .
Q. How do computational methods like Joback/Crippen predict properties, and what are their limitations?
Joback’s group contribution method estimates ΔfH°gas (-22.15 kJ/mol) and ΔfusH° (15.74 kJ/mol) but may underperform for strained or highly branched molecules. Crippen’s logP (3.555) predicts moderate hydrophobicity, validated via octanol-water partitioning experiments. Cross-validate predictions with experimental DSC (ΔfusH°) and HPLC (logP) data .
Q. What regulatory considerations apply to its use under EPA TSCA and Canadian NDSL?
The compound is listed in the EPA TSCA Inventory, requiring compliance with US toxicological reporting. In Canada, its inclusion in the Non-Domestic Substances List (NDSL) mandates pre-manufacture notification under the New Substances Notification Regulations. Environmental fate studies (e.g., biodegradation half-life) are critical for risk assessments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
